9-Anthracenecarboxylic acid methyl ester 9-Anthracenecarboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1504-39-8
VCID: VC20942872
InChI: InChI=1S/C16H12O2/c1-18-16(17)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3
SMILES: COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol

9-Anthracenecarboxylic acid methyl ester

CAS No.: 1504-39-8

Cat. No.: VC20942872

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

9-Anthracenecarboxylic acid methyl ester - 1504-39-8

Specification

CAS No. 1504-39-8
Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
IUPAC Name methyl anthracene-9-carboxylate
Standard InChI InChI=1S/C16H12O2/c1-18-16(17)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3
Standard InChI Key PHOYNPDEAQEHQR-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Canonical SMILES COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Introduction

Chemical Structure and Basic Properties

9-Anthracenecarboxylic acid methyl ester consists of an anthracene core with a methyl ester group (-COOCH₃) attached at the 9-position. The anthracene backbone provides a rigid, planar aromatic system, while the ester functionality introduces polarity and potential for hydrogen bonding interactions. The compound belongs to a broader class of compounds that exhibit interesting luminescent properties due to their extended π-electron system.

Physical and Chemical Identification

The molecular formula of methyl 9-anthracenecarboxylate is C₁₆H₁₂O₂, similar to but distinct from its structural relative methyl 10-methyl-9-anthracenecarboxylate (C₁₇H₁₄O₂) . As a derivative of anthracene, it retains many of the parent compound's physical characteristics while introducing new properties due to the carboxylate substitution.

Structural Characteristics

Spectroscopic Properties

The spectroscopic behavior of 9-anthracenecarboxylic acid methyl ester shows significant departures from that of unsubstituted anthracene, primarily due to the electronic effects of the carboxyl substitution.

Fluorescence Characteristics

Crystal Structure and Solid-State Properties

The crystal structure of 9-anthracenecarboxylic acid methyl ester is of particular interest due to the relationship between molecular packing and optical properties in the solid state.

Crystal Packing and Luminescence

Comparison with Related Compounds

Comparing 9-anthracenecarboxylic acid methyl ester with structurally related compounds provides valuable insights into structure-property relationships.

Comparison with Other 9-Anthracenecarboxylic Acid Esters

Within the family of 9-anthracenecarboxylic acid esters, the methyl ester represents one of the simplest derivatives. Other esters, such as the triethoxysilylmethyl ester, exhibit different physical and chemical properties based on the nature of the ester group . These differences extend to crystal packing, solubility, and spectroscopic properties, making the comparison between various esters scientifically valuable.

Comparison with Methyl 10-Methyl-9-Anthracenecarboxylate

Methyl 10-methyl-9-anthracenecarboxylate represents a close structural analog, with an additional methyl group at the 10-position of the anthracene ring . This additional substitution further alters the electronic distribution and spectroscopic properties of the molecule. Comparing these two compounds helps elucidate how subtle structural modifications influence physical and spectroscopic characteristics.

Applications in Research and Industry

The unique properties of 9-anthracenecarboxylic acid methyl ester make it valuable for various scientific and industrial applications.

Fluorescence-Based Applications

The distinct and solvent-dependent fluorescence properties of 9-anthracenecarboxylic acid methyl ester make it useful as a fluorescent probe in spectroscopic studies. Researchers can utilize its solvatochromic behavior to investigate solvent environments, molecular interactions, and dynamic processes in solution.

Triboluminescence-Based Applications

The potential triboluminescence activity of 9-anthracenecarboxylic acid methyl ester and related compounds offers applications in stress-sensing materials and mechanoluminescent devices. Understanding the relationship between crystal structure and triboluminescence activity provides a foundation for designing materials with tailored mechanoluminescent properties .

Synthesis Methods

The synthesis of 9-anthracenecarboxylic acid methyl ester typically involves the esterification of 9-anthracenecarboxylic acid.

Esterification of 9-Anthracenecarboxylic Acid

The most direct approach to synthesizing 9-anthracenecarboxylic acid methyl ester involves the esterification of 9-anthracenecarboxylic acid with methanol under acidic conditions. This reaction typically requires catalysis by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and may be conducted under reflux conditions to drive the reaction to completion.

Data Compilation

Spectroscopic and Physical Properties

Table 1. Key Properties of 9-Anthracenecarboxylic Acid Methyl Ester

PropertyValueNotes
Molecular FormulaC₁₆H₁₂O₂Calculated from structure
Molecular Weight236.27 g/molCalculated from formula
AppearanceYellow to pale yellow crystalline solidTypical for anthracene derivatives
FluorescenceSolvent-dependentExhibits charge-transfer character in excited state
Crystal Structure InfluenceNon-centrosymmetric structure needed for triboluminescenceIn relatively pure materials

Comparison with Related Compounds

Table 2. Comparison of 9-Anthracenecarboxylic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Distinguishing Features
9-Anthracenecarboxylic acid methyl esterC₁₆H₁₂O₂236.27Basic methyl ester of 9-anthracenecarboxylic acid
Methyl 10-methyl-9-anthracenecarboxylateC₁₇H₁₄O₂250.29Additional methyl group at 10-position
Triethoxysilylmethyl anthracene-9-carboxylateC₂₂H₂₆O₅Si398.5Complex triethoxysilyl functional group

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